
Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate is an organic compound characterized by its unique structure incorporating a furan ring, oxadiazole moiety, and benzyl group. It has attracted attention in various fields due to its potential biological activities and utility as a synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis generally starts with the preparation of the furan-2-ylmethanamine, which undergoes condensation with isocyanates to form the oxadiazole core.
Benzyl bromide reacts with amines to introduce the benzyl group.
The overall synthetic route involves multiple steps, including condensation, cyclization, and substitution reactions under controlled conditions, often employing solvents like dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine.
Industrial Production Methods:
Industrial production mirrors the synthetic methods but scales up using larger reaction vessels and more robust purification techniques like crystallization and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The furan ring is susceptible to oxidation, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions to produce amines or alcohols using reagents such as sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic benzyl and oxadiazole moieties.
Common Reagents and Conditions:
Common reagents include acid chlorides, alkyl halides, and various bases like sodium hydroxide or potassium carbonate, often used under anhydrous conditions to prevent moisture-sensitive reactions.
Major products from these reactions typically include modified oxadiazoles or benzyl derivatives.
Scientific Research Applications
This compound is highly versatile with applications spanning several fields:
Chemistry: Used as a building block for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate exerts its effects through various mechanisms, including:
Molecular Targets and Pathways Involved: It targets enzymes and receptor proteins, modifying their function through binding interactions. The oxadiazole ring often plays a critical role in interacting with biological macromolecules, either as an inhibitor or modulator.
Comparison with Similar Compounds
3-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-1H-indole
4-(2-(3-(Phenylamino)-1H-pyrazol-5-yl)benzyl)-1,2,4-oxadiazole
That’s the grand tour of Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate. Quite the chemical celebrity!
Properties
IUPAC Name |
benzyl N-[2-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]anilino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c28-20(14-24-23(29)31-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-32-21)19-11-6-12-30-19/h1-12H,13-15H2,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZCYMNNEQSCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
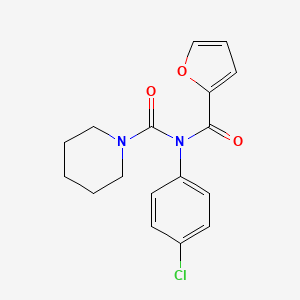
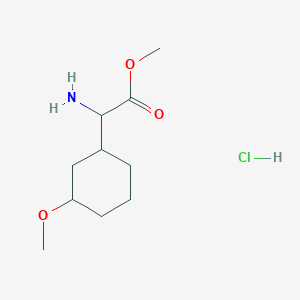
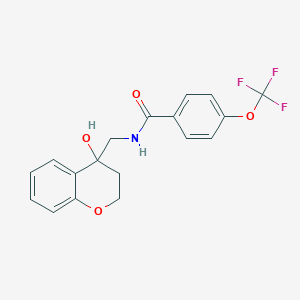
![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2454048.png)
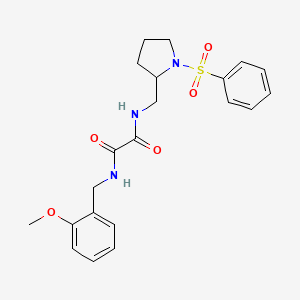
![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)
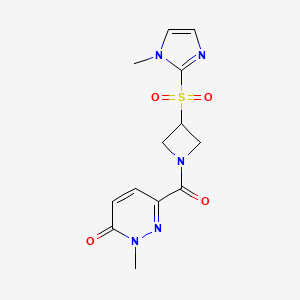
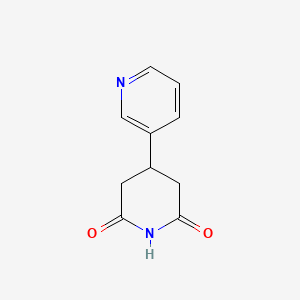
![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)
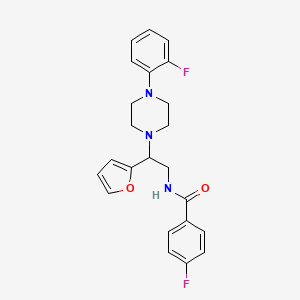
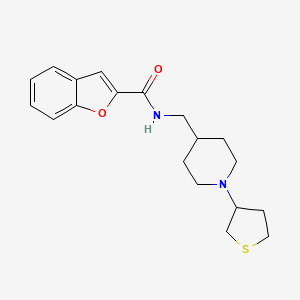
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)
![1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2454063.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
